![molecular formula C16H25NO2 B13445884 cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6 CAS No. 1109217-85-7](/img/structure/B13445884.png)
cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Tramadol-d6 (1.0mg/ml in Acetonitrile): is a deuterated form of Tramadol, a synthetic opioid analgesic used to treat moderate to severe pain. The deuterium labeling (d6) is often used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties. The solution is prepared in acetonitrile, a common solvent in chemical analysis and synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Tramadol-d6 involves the incorporation of deuterium atoms into the Tramadol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (+/-)-Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and concentration.
化学反应分析
Types of Reactions: (+/-)-Tramadol-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), (+/-)-Tramadol-d6 can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of (+/-)-Tramadol-d6.
Reduction: Alcohol derivatives of (+/-)-Tramadol-d6.
Substitution: Alkylated or acylated derivatives of (+/-)-Tramadol-d6.
科学研究应用
Chemistry: (+/-)-Tramadol-d6 is used as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to quantify and analyze the presence of Tramadol in biological samples.
Biology: In biological research, (+/-)-Tramadol-d6 is used to study the metabolic pathways and pharmacokinetics of Tramadol. The deuterium labeling allows researchers to trace the compound’s distribution, absorption, and elimination in the body.
Medicine: (+/-)-Tramadol-d6 is employed in clinical studies to understand the drug’s interaction with various receptors and its efficacy in pain management. It helps in developing new formulations and improving existing ones.
Industry: In the pharmaceutical industry, (+/-)-Tramadol-d6 is used in quality control and regulatory compliance to ensure the consistency and safety of Tramadol-containing products.
作用机制
(+/-)-Tramadol-d6 exerts its effects through a dual mechanism of action:
Mu-Opioid Receptor Agonism: It binds to the mu-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals.
Norepinephrine and Serotonin Reuptake Inhibition: It inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic and mood-modulating effects.
相似化合物的比较
Tramadol: The non-deuterated form of (+/-)-Tramadol-d6, widely used as an analgesic.
Tapentadol: Another synthetic opioid with a similar dual mechanism of action but with a different chemical structure.
Codeine: A naturally occurring opioid with similar analgesic properties but different metabolic pathways.
Uniqueness: (+/-)-Tramadol-d6 is unique due to its deuterium labeling, which allows for precise pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in research and development, providing insights into the drug’s behavior in the body and aiding in the development of safer and more effective pain management therapies.
属性
CAS 编号 |
1109217-85-7 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
269.41 g/mol |
IUPAC 名称 |
(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1/i1D3,2D3 |
InChI 键 |
TVYLLZQTGLZFBW-ZEYWGEJISA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


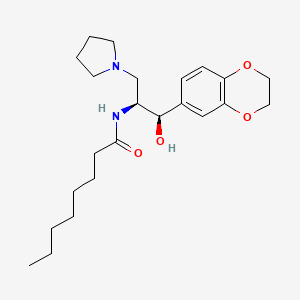
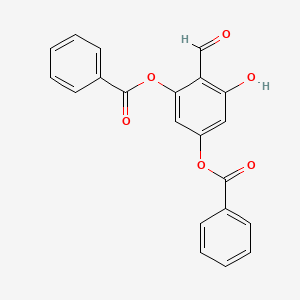
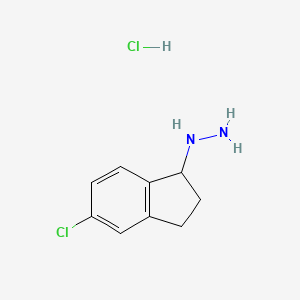

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
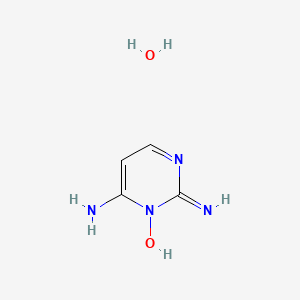
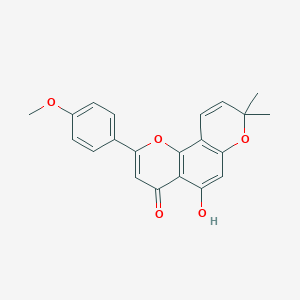
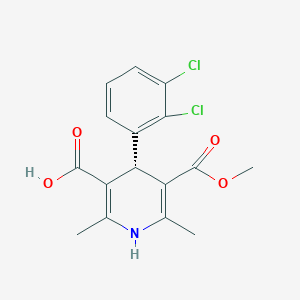
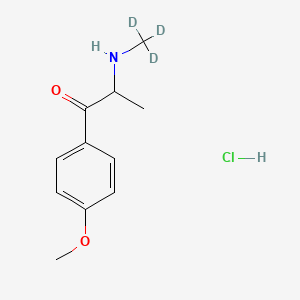
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
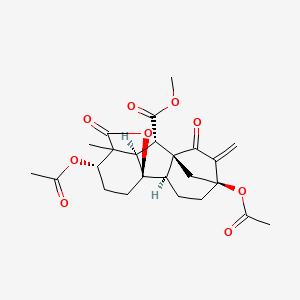
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
